molecular formula C12H17N3O B10970096 N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide

N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide

Cat. No.: B10970096
M. Wt: 219.28 g/mol
InChI Key: QTYDFDDKMSOBOZ-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide is a compound that features a piperidine ring and a pyridine ring connected via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and pharmacological effects .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C12H17N3O/c1-15-8-4-11(5-9-15)14-12(16)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,16)

InChI Key

QTYDFDDKMSOBOZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=NC=C2

solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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